6-Isopropyloxy-2H-pyran-3(6H)-one

Description

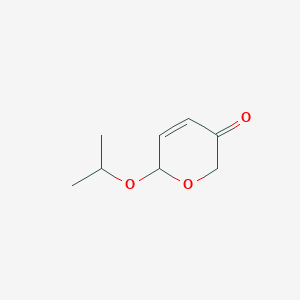

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBVYDFJCWOWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441983 | |

| Record name | AGN-PC-0N7053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71443-27-1 | |

| Record name | AGN-PC-0N7053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 6 Isopropyloxy 2h Pyran 3 6h One

Physicochemical Properties

6-Isopropyloxy-2H-pyran-3(6H)-one is characterized as a yellow oil. chemicalbook.com Its molecular structure consists of a six-membered pyran ring featuring a carbonyl group at the third position and an isopropyloxy group attached to the sixth position. evitachem.com

| Property | Value | Source |

| CAS Number | 71443-27-1 | evitachem.comchemicalbook.comcalpaclab.com |

| Molecular Formula | C₈H₁₂O₃ | evitachem.comchemicalbook.comcalpaclab.com |

| Molecular Weight | 156.18 g/mol | chemicalbook.comcalpaclab.com |

| Appearance | Yellow Oil | chemicalbook.com |

| Melting Point | 31-32 °C | chemicalbook.com |

| Boiling Point (Predicted) | 255.3 ± 40.0 °C | chemicalbook.com |

Synthesis and Reactivity

The synthesis of this compound can be approached through methods developed for the broader pyranone class. One potential route is through a cascade cyclization process. evitachem.com This could involve the reaction of a starting material like salicylaldehyde (B1680747) with isopropanol (B130326) under oxidative conditions, often facilitated by a transition metal catalyst. evitachem.com

Another prevalent method for creating the core 2H-pyran-3(6H)-one structure is the Achmatowicz reaction, which involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols. smolecule.com This reaction selectively produces 6-hydroxy-2H-pyran-3(6H)-ones, which can then be further reacted to introduce the isopropyloxy group. smolecule.com The reactivity of the pyranone system, particularly the α,β-unsaturated ketone, allows for various transformations, including substitution and addition reactions. calpaclab.com

Research Applications

This compound is noted for its use in the preparation of furopyranones, which act as germination stimulants. chemicalbook.com As a bioactive small molecule, it is available from chemical suppliers for research purposes, indicating its role as a building block in synthetic and medicinal chemistry investigations. calpaclab.com The broader class of 6-alkoxy-2H-pyran-3(6H)-ones are considered valuable synthons for constructing complex pharmaceuticals. chemicalbook.com

Chemical Reactivity and Reaction Mechanisms of 2h Pyran 3 6h One Systems

Ring-Opening Reactions and Subsequent Rearrangements

The 2H-pyran-2-one ring system, a related structure, is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which often leads to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For instance, 6-hydroxy-2H-pyran-3(6H)-one is the intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal and can be hydrolyzed to this open-chain form, particularly in acidic media. echemi.com This propensity for ring-opening is a key feature of its chemistry, allowing for transformations into different molecular architectures. clockss.orgechemi.com In some cases, these ring-opening reactions can be followed by recyclization. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles results in recyclization accompanied by the opening of the furan (B31954) ring. nih.govbeilstein-journals.org

The thermal behavior of certain pyran systems can also induce rearrangements. For example, heating thioaurones derived from cinnamaldehyde (B126680) above 200°C can lead to an electrocyclic ring closure followed by a sigmatropic shift to yield substituted researchgate.netbenzothieno[3,2-b]pyrans. thieme-connect.com

Nucleophilic Addition and Substitution Reactions on the Pyranone Nucleus

The 2H-pyran-3(6H)-one core, containing an α,β-unsaturated ketone, is an excellent substrate for nucleophilic additions. researchgate.net The electrophilic nature of the carbonyl group and the conjugated system allows for a variety of addition and substitution reactions.

The α,β-unsaturated ketone moiety within the 2H-pyran-3(6H)-one ring is a classic Michael acceptor, readily undergoing conjugate addition reactions. researchgate.netwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation under mild conditions. wikipedia.org The addition of sulfur nucleophiles, such as thiols, to the enone system is a well-documented example. researchgate.net These Michael adducts of thiols have shown biological activity, which may be attributed to a retro-Michael reaction. nih.gov The α,β-enone system is considered essential for the antimicrobial activity observed in some 6-hydroxy-2H-pyran-3(6H)-one derivatives. nih.gov

A notable application of this reactivity is the tandem Knoevenagel–Michael protocol for the synthesis of complex molecules. For example, the reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one proceeds via a Michael addition to yield a novel pyrimidine (B1678525) derivative. mdpi.com

The electrophilic centers of the 2H-pyran-3(6H)-one system react with a range of nucleophiles. clockss.org

Oxygen Nucleophiles: The carbonyl group can react with oxygen nucleophiles. For instance, the formation of a hemiacetal from an alcohol and a carbonyl group is a fundamental reaction. youtube.com In the case of 6-hydroxy-2H-pyran-3(6H)-one, the hydroxyl group can be acylated, for example, through enzymatic processes.

Nitrogen Nucleophiles: The interaction of 2H-pyran-2-one derivatives with nitrogen nucleophiles can lead to various products depending on the nucleophile's structure. clockss.org For example, fused pyran-2-ones react with ammonia, hydroxylamine, and anilines to form hexahydroquinolines. clockss.org The reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to enamines, while interaction with dinucleophiles like hydrazines can result in recyclization to form pyrazol-3-ones. nih.govbeilstein-journals.orgnih.gov The reaction's direction is highly dependent on the nature of the nitrogen-containing reagent. nih.govbeilstein-journals.org

Sulfur Nucleophiles: As excellent nucleophiles, sulfur compounds readily react with the 2H-pyran-3(6H)-one core. msu.edu The addition of thiols to the α,β-unsaturated system via Michael addition is a common transformation. researchgate.netnih.gov Furthermore, sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones can be synthesized, and the stereocontrol exerted by the sulfur substituent can be high in subsequent reactions. nih.gov

Oxidative and Reductive Transformations of the 2H-Pyran-3(6H)-one Core

The 2H-pyran-3(6H)-one nucleus can undergo both oxidative and reductive transformations.

Oxidation: The hydroxyl group at the C-6 position can be oxidized to a carbonyl group, forming a dione (B5365651) derivative. The pyran ring itself can be subject to oxidative transformations. For instance, an expedient synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones can be achieved through a cascade cyclization triggered by oxidative gold catalysis. rsc.org In this process, an α-oxo gold carbene intermediate is formed, which then undergoes further reactions. rsc.org

Reduction: The ketone functionality of the pyranone ring can be reduced to a hydroxyl group. For example, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one can be reduced to form 6-hydroxy-2-methyl-2H-pyran-3-ol. The stereochemistry of the reduction can be influenced by substituents on the ring; for example, a benzylthio group at the C-2 position can exert high stereocontrol in reduction reactions. nih.gov

Valence Tautomerism and Isomerization Pathways of 2H-Pyrans

Valence tautomerism is a type of isomerism that involves the reorganization of bonding electrons, leading to the interconversion of isomers without the migration of atoms or groups. unacademy.comyoutube.com 2H-pyrans can exist in equilibrium with their open-chain valence isomers, the 1-oxatrienes. researchgate.net This tautomerism is influenced by various physicochemical factors. researchgate.net A classic example is the equilibrium between benzene (B151609) oxide and oxepine, where an electrocyclic ring-opening of benzene oxide forms oxepine, which can then undergo an electrocyclic ring-closing to revert to benzene oxide. youtube.com This dynamic equilibrium is a characteristic feature of the 2H-pyran ring system and its derivatives.

Advanced Spectroscopic Characterization of 2h Pyran 3 6h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular framework of pyranone derivatives. One- and two-dimensional NMR experiments provide unambiguous evidence for the carbon skeleton, proton environments, and their interconnections. researchgate.net

High-resolution ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom in the molecule. In pyranone derivatives, the chemical shifts are influenced by the electronegativity of the oxygen atoms, the anisotropy of the carbonyl group, and the stereochemistry of substituents. nih.gov

For a representative 2H-pyran-3(6H)-one derivative, such as 6-(4-bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile, specific chemical shifts are observed that allow for the assignment of each position. acs.org The proton on the pyranone ring, for example, typically appears as a singlet in a distinct region of the ¹H NMR spectrum. acs.org The carbon signals, resolved in the ¹³C NMR spectrum, show characteristic shifts for the carbonyl carbon, olefinic carbons, and carbons of the substituent groups. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 2H-Pyranone Derivative Data based on 6-(4-bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile. acs.org

| Atom Type | Position / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton | Pyranone Ring (H-5) | 6.47 (s, 1H) | - |

| Proton | Aromatic (ArH) | 7.58–7.69 (m, 4H) | - |

| Proton | Piperidine | 1.81 (br, 6H), 3.04 (br, 4H) | - |

| Carbon | C=O (C-2) | - | 160.2 |

| Carbon | CN (C-3) | - | 116.4 |

| Carbon | Pyranone Ring (C-4) | - | 162.6 |

| Carbon | Pyranone Ring (C-5) | - | 95.4 |

| Carbon | Pyranone Ring (C-6) | - | 160.8 |

| Carbon | Aromatic | - | 125.4, 126.3, 127.5, 128.3, 132.5 |

| Carbon | Piperidine | - | 23.4, 26.2, 51.4 |

2D NMR techniques are indispensable for confirming the structural assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity of protons within individual spin systems, such as the isopropyl group or adjacent protons on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.educolumbia.edu This experiment is highly sensitive and definitively links a proton signal to the carbon it is attached to, confirming assignments for CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes more). columbia.edu This is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, it can show a correlation from the protons of the isopropyloxy group to the C-6 carbon of the pyranone ring, confirming its point of attachment. sdsu.edu

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the proposed molecular structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Characterization

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule. For pyranone derivatives, IR and Raman spectra are particularly informative. scifiniti.comscifiniti.com

The most prominent feature in the IR spectrum of a 2H-pyran-3(6H)-one is the strong absorption band corresponding to the stretching vibration (ν) of the α,β-unsaturated ketone (C=O) group. Additional characteristic bands include those for C=C stretching of the pyran ring and C-O stretching vibrations. scifiniti.com In derivatives with hydroxyl groups, the presence and nature of hydrogen bonding can be characterized by the position and shape of the O-H stretching band. scifiniti.com

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific bands to particular vibrational modes of the molecule. scifiniti.comnih.gov For example, in a study of a related pyran-2-one derivative, bands in the 1290–1150 cm⁻¹ region were assigned to the C-O and C-C stretching vibrations of the pyran ring. scifiniti.com

Table 2: Selected Vibrational Frequencies for a 2H-Pyran-2-one Derivative Data based on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 1290 - 1150 | Stretching vibrations of pyran ring C-O and C-C bonds | IR and Raman |

| 1060 - 1000 | Deformation of CCH angles and stretching of C-C bonds | IR and Raman |

| 960 - 880 | Rocking vibrations of methyl groups | IR and Raman |

| 860 - 760 | Stretching vibrations of pyran ring C-O and C-C bonds | IR and Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. chemguide.co.uk In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) confirms the molecular formula. libretexts.org

This energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For 6-Isopropyloxy-2H-pyran-3(6H)-one, key fragmentation pathways would likely include:

Loss of the isopropyl group.

Loss of the entire isopropyloxy radical.

Retro-Diels-Alder reactions or other ring-opening mechanisms of the pyranone core.

Loss of carbon monoxide (CO) from the ketone.

Table 3: Predicted Fragmentation Data for this compound Based on general fragmentation principles for ethers and ketones.

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 156 | [M]⁺· (Molecular Ion) | - |

| 113 | [M - C₃H₇]⁺ | Isopropyl radical |

| 97 | [M - C₃H₇O]⁺ | Isopropyloxy radical |

| 128 | [M - CO]⁺· | Carbon Monoxide |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information on the electronic structure of a molecule, particularly the conjugated systems. The α,β-unsaturated ketone moiety within the 2H-pyran-3(6H)-one structure acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. youtube.com

Two primary electronic transitions are expected for this system:

A π → π * transition , involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. libretexts.org

An n → π * transition , which involves promoting a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity. libretexts.orgyoutube.com

The position of the absorption maximum (λ_max) is sensitive to the solvent and the substitution pattern on the pyranone ring. A study on a related 5,6-dihydropyran-2-one moiety reported a characteristic absorption band at λ_max = 237 nm, which is attributed to the conjugated system. ird.fr

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemical Assignment

When a pyranone derivative can be grown as a single crystal, X-ray crystallography offers the most definitive structural evidence. This technique determines the precise three-dimensional coordinates of every atom in the solid state, providing unambiguous information about bond lengths, bond angles, and stereochemistry. researchgate.net

For pyranone derivatives, crystallographic studies can confirm the relative and absolute configuration of stereocenters, such as the C-6 position. scifiniti.com It also reveals the conformation of the pyran ring, which has been shown to be flat in some derivatives, and details the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. scifiniti.comresearchgate.net For example, analysis of a pyran-2-one derivative revealed short Br···N and Br···O contacts that help stabilize the crystal structure. researchgate.net

Computational Chemistry and Quantum Chemical Investigations of 2h Pyran 3 6h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural, energetic, and spectroscopic properties of pyran derivatives. researchgate.net For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to study the reaction mechanism of the gas-phase elimination of ketones, a process relevant to the reactivity of the carbonyl group in pyranones. researchgate.net

Theoretical studies on related dihydropyran systems using the PBE0/6-311+G(d,p) level of theory have been conducted to examine thermal decomposition pathways. mdpi.com These calculations provide valuable kinetic and thermodynamic parameters, offering a deeper understanding of the stability and reactivity of the pyran ring system. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results, and methods like B3LYP/6-311G** have been shown to reproduce experimental data for similar pyrone structures effectively. scifiniti.com

The energetics of different tautomeric forms of pyran-2-one derivatives have also been investigated using DFT. scifiniti.com These calculations help in determining the relative stability of tautomers in different solvent environments, which is crucial for understanding their chemical behavior. scifiniti.com

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For pyran derivatives, HOMO and LUMO are often located on the pyran ring itself. scifiniti.com In the case of 4-hydroxy-6-neopentyl-2H-pyran-2-one, both frontier orbitals are situated on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors offer a comprehensive picture of the chemical nature of 2H-pyran-3(6H)-one systems and allow for comparisons between different derivatives. irjweb.comresearchgate.net

Table 1: Key Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global electrophilic power of a molecule. |

Conformational Analysis and Energy Landscape Mapping of 2H-Pyran-3(6H)-one Derivatives

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and mapping the potential energy surface. For flexible molecules like 6-isopropyloxy-2H-pyran-3(6H)-one, which has a rotatable isopropyloxy group, this analysis is particularly important.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net This allows for the determination of activation barriers and reaction rates, providing insights that are often difficult to obtain experimentally.

For systems related to 2H-pyran-3(6H)-one, computational studies have been used to explore various reaction mechanisms, including thermal decompositions and elimination reactions. researchgate.netmdpi.com For example, the thermal decomposition of dihydropyran derivatives has been shown to proceed through a concerted six-membered cyclic transition state. mdpi.com The effect of substituents on the activation energy can also be quantified, revealing how modifications to the molecular structure influence reactivity. mdpi.com

In the context of catalysis, computational methods can elucidate the role of a catalyst in a reaction. For instance, studies on copper-catalyzed Ullmann-type reactions have used DFT to explore different mechanistic possibilities, such as single-electron transfer (SET), iodine atom transfer (IAT), and oxidative addition/reductive elimination. nih.gov Such investigations are crucial for designing more efficient and selective catalysts.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for several reasons: they can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into the electronic and vibrational properties of a molecule.

For pyran derivatives, DFT calculations have been successfully used to predict vibrational spectra (IR and Raman). scifiniti.com A good agreement between calculated and experimental wavenumbers can confirm the structural assignment of the compound. researchgate.net Theoretical investigations of the electronic absorption spectra of pyran derivatives have also been performed using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net

Structure Activity Relationship Sar and Molecular Design Strategies for 2h Pyran 3 6h One Analogs

Influence of the Isopropyloxy Substituent at C-6 on Molecular Properties and Interactions

The substituent at the C-6 position of the 2H-pyran-3(6H)-one ring plays a pivotal role in defining the molecule's physicochemical properties and its interaction with biological targets. The presence of an isopropyloxy group (-O-CH(CH₃)₂) at this position, as seen in 6-Isopropyloxy-2H-pyran-3(6H)-one, imparts specific characteristics that influence its behavior. evitachem.com

The C-6 position is a stereogenic center, and the alkoxy group, along with other functionalities, makes optically active 6-alkoxypyran-3-ones highly useful chiral synthons for building a variety of natural products. researchgate.net The nature of the substituent at this anomeric carbon dictates the stereochemical outcome of nucleophilic and electrophilic additions to the pyranone ring system. researchgate.net In the context of biological interactions, the size and orientation of the C-6 substituent can act as a key determinant for fitting into a specific binding site, thereby influencing the compound's biological activity profile.

Table 1: Physicochemical Properties of this compound This table is generated based on predicted data and general chemical principles.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | evitachem.comchemicalbook.com |

| Molecular Weight | 156.18 g/mol | chemicalbook.com |

| Appearance | Yellow Oil | chemicalbook.com |

| Key Structural Features | Six-membered pyran ring, C-3 carbonyl group, C-6 isopropyloxy group. | evitachem.com |

| Predicted Boiling Point | 255.3±40.0 °C | chemicalbook.com |

| Predicted Density | 1.06±0.1 g/cm³ | chemicalbook.com |

Stereochemical Aspects and their Impact on Biological Activity Profiles

Stereochemistry is a critical factor governing the biological activity of 2H-pyran-3(6H)-one analogs. nih.gov The C-6 carbon is a chiral center, meaning the isopropyloxy group can be in one of two spatial orientations (R or S). This stereoisomerism can lead to significant differences in how the molecule interacts with chiral biological macromolecules like enzymes and receptors. mdpi.comnih.gov

The spatial arrangement of substituents is known to be a crucial factor for the biological activity of pyran derivatives. nih.gov For instance, in the development of anticancer agents based on a tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one scaffold, the stereochemistry established during the synthesis was fundamental to their efficacy. nih.gov Although specific studies detailing the differential activity of the R and S isomers of this compound are not widely available in the provided results, the principle remains a cornerstone of medicinal chemistry. It is well-established that different enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. mdpi.com

Research on related pyranone structures has demonstrated the profound impact of stereocontrol. For example, in the synthesis of sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones, the stereochemistry at the anomeric center was shown to direct the outcome of subsequent cycloaddition and reduction reactions, highlighting the influence of the substituent's orientation on the molecule's reactivity and, by extension, its potential biological interactions. nih.gov

Systematic Substituent Variation and its Effects on Molecular Recognition

Systematic variation of substituents on the 2H-pyran-3(6H)-one ring is a classical medicinal chemistry strategy to probe the SAR and optimize biological activity. Studies on various pyranone derivatives have shown that the nature, size, and position of substituents are directly linked to their molecular recognition by biological targets. researchgate.netnih.gov

The α,β-unsaturated ketone (enone) system within the pyranone ring is often essential for activity, particularly in antimicrobial applications. researchgate.netnih.gov However, the substituents at various positions modulate this inherent reactivity and specificity.

Substitution at C-2: Research on 6-hydroxy-2H-pyran-3(6H)-ones has shown that the size and nature of the substituent at the C-2 position are strongly associated with antimicrobial activity against gram-positive bacteria. researchgate.net A general trend observed is that bulkier C-2 substituents lead to greater antibacterial activity. researchgate.net For example, introducing phenylthio or benzenesulfonyl groups at C-2 has been found to be beneficial for activity. nih.gov

Substitution at C-6: The substituent at C-6 also significantly influences activity. In a series of 6-hydroxy-2H-pyran-3(6H)-one derivatives, modifications at this position were explored to understand their impact on antimicrobial properties. researchgate.net While the primary focus of many studies is often on C-2, the C-6 group is crucial for tuning the electronic properties of the ring and for establishing key interactions within a binding site.

Table 2: Effect of Substituent Variation on Antibacterial Activity of 2H-Pyran-3(6H)-one Analogs

| Compound/Derivative | Substituent(s) | Target Organism | Activity | Source |

|---|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | C2: 4-(Phenylthio)phenyl, Methyl; C6: Methoxy | Staphylococcus aureus | MIC = 1.56 µg/mL | researchgate.net |

This data illustrates that modifications at both the C-2 and C-6 positions can have a substantial impact on the biological potency of the pyranone scaffold.

Rational Design Principles for Novel 2H-Pyran-3(6H)-one Scaffolds

The rational design of novel 2H-pyran-3(6H)-one scaffolds leverages the foundational knowledge of their SAR to create new molecules with enhanced potency, selectivity, and drug-like properties. nih.govnih.gov This process often involves a combination of synthetic chemistry and computational modeling.

Key principles in the rational design of pyranone-based compounds include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking can be employed. nih.gov This allows medicinal chemists to visualize how pyranone analogs fit into the binding site and to design new derivatives with improved complementary interactions (e.g., hydrogen bonds, hydrophobic contacts).

Scaffold Hopping and Bioisosteric Replacement: The pyranone ring can serve as a starting point or "scaffold." Designers may replace parts of the molecule with other chemical groups (bioisosteres) that retain the essential interactions but may improve properties like metabolic stability or reduce off-target effects. Fusing the pyran ring with other heterocyclic systems, such as in the synthesis of pyrano[2,3-c]pyrazoles, is a common strategy to explore new chemical space and discover novel activities. researchgate.net

Exploiting Stereochemistry: As discussed, stereochemistry is critical. A key design principle is the stereoselective synthesis of specific isomers to maximize on-target activity and minimize potential side effects from inactive or undesired isomers. nih.gov

Multi-Component Reactions (MCRs): The development of efficient synthetic methodologies, such as one-pot multi-component reactions, is a design principle in itself, allowing for the rapid generation of diverse libraries of pyran derivatives for biological screening. researchgate.net This approach facilitates a more rapid exploration of the SAR around the pyranone core.

Through these rational design approaches, the versatile 2H-pyran-3(6H)-one scaffold continues to be a valuable template for the discovery of new chemical entities with a wide range of potential therapeutic applications. researchgate.net

Strategic Applications of 2h Pyran 3 6h One Derivatives in Organic Synthesis

6-Isopropyloxy-2H-pyran-3(6H)-one as a Key Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. smolecule.com Its structure, featuring a pyran ring with an isopropoxy group at the 6-position and a ketone at the 3-position, provides multiple reactive sites for further chemical transformations. evitachem.com This compound is recognized as a highly functionalized synthone, a molecular fragment used to build more complex molecules. smolecule.com The presence of the isopropoxy group can influence the molecule's solubility and may impact its biological activity in derived compounds. evitachem.com

The synthesis of this compound itself can be achieved through various methods, including efficient cascade cyclization techniques. evitachem.com These methods often involve the reaction of a suitable aldehyde or ketone with isopropanol (B130326), sometimes facilitated by transition metal catalysts under mild conditions to ensure high selectivity and yield. evitachem.com One documented application of this specific compound is in the preparation of furopyranones, which have shown activity as germination stimulants. cymitquimica.com

Building Blocks for the Synthesis of Complex Natural Products and Bioactive Molecules

Derivatives of 2H-pyran-3(6H)-one are instrumental in the total synthesis of a variety of natural products and biologically active molecules. imist.manih.gov The pyran-2-one framework is a common motif in many natural products, including those with antifungal and antimicrobial properties. nih.govresearchgate.net For instance, derivatives of 6-hydroxy-2H-pyran-3(6H)-one have been synthesized and shown to possess significant activity against gram-positive bacteria. nih.gov

The strategic use of chiral pyranone intermediates has enabled the enantiomerically pure synthesis of several fungal metabolites. nih.gov This approach often involves a pivotal chiral diene, derivable from a corresponding acetylenic ester, which can then undergo cycloaddition reactions to construct the core of the target natural product. nih.gov This methodology has been successfully applied to the synthesis of compounds like (+)-dermolactone and (–)-mellein. nih.gov

Furthermore, the pyranone ring system can be a precursor to other important structural motifs found in natural products. Through various chemical transformations, including rearrangements and functional group manipulations, chemists can access complex molecular architectures. researchgate.net

Precursors for Heterocyclic Systems

The reactivity of the 2H-pyran-3(6H)-one core makes it an excellent precursor for a diverse range of heterocyclic compounds. imist.maresearchgate.net The electrophilic centers within the pyran-2-one structure allow for reactions with various nucleophiles, leading to the formation of new heterocyclic rings. epa.govimist.ma

Construction of Fused Pyranone Systems

The pyranone scaffold can be elaborated to form fused bicyclic and polycyclic systems. For example, furopyranone derivatives can be synthesized from 2H-pyran-3(6H)-one precursors. cymitquimica.comdocumentsdelivered.com One method involves the dehydration of intermediate compounds to form a furan (B31954) ring fused to the pyranone. researchgate.net The reaction of 2H-furo[3,2-b]pyran-2-ones with certain nitrogen-containing nucleophiles can lead to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety. nih.govbeilstein-journals.org Additionally, base-mediated cyclization and auto-oxidation of bisallenones can produce cyclohexane-fused pyran derivatives. rsc.org

Generation of Diverse Heterocyclic Frameworks from Pyran-2-one Derivatives

The pyran-2-one ring is susceptible to ring-opening and rearrangement reactions, which can be exploited to generate a vast array of different heterocyclic frameworks. imist.maresearchgate.net Depending on the nucleophile and reaction conditions, pyran-2-ones can be transformed into:

Nitrogen-containing heterocycles: Reaction with ammonia, amines, hydrazines, and other nitrogen nucleophiles can lead to the formation of pyridines, pyrimidines, pyrazoles, imidazoles, and various fused nitrogen heterocycles. imist.maresearchgate.netepa.govimist.ma For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazines can result in recyclization to form substituted pyrazol-3-ones. nih.govbeilstein-journals.org

Oxygen-containing heterocycles: Besides fused pyranone systems, other oxygen-containing heterocycles can be accessed.

Sulfur-containing heterocycles: The use of sulfur nucleophiles can lead to the synthesis of thiophene (B33073) and other sulfur-containing rings. imist.ma

This versatility makes pyran-2-one derivatives powerful building blocks for creating libraries of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. imist.maresearchgate.netepa.gov

Utility in the Synthesis of Carbohydrate Analogues and Glycomimetics

6-Hydroxy-2H-pyran-3(6H)-ones are valuable precursors in the synthesis of carbohydrate analogues and glycomimetics. smolecule.com The Achmatowicz reaction, which involves the oxidative rearrangement of furfuryl alcohols, is a key method for preparing these pyranone derivatives, which can then be converted into various sugar structures. These pyranones serve as chiral building blocks for the synthesis of both natural and unnatural monosaccharides and their derivatives.

One notable application is the palladium-catalyzed glycosylation of 2-substituted 6-carboxy-2H-pyran-3(6H)-ones, which proceeds with complete retention of configuration, allowing for the stereoselective synthesis of α- and β-pyranosides. researchgate.net This methodology has been instrumental in the synthesis of oligosaccharides and complex carbohydrate-containing natural products. researchgate.net The ability to synthesize both D- and L-pyranones from achiral starting materials further enhances the utility of this approach in creating diverse carbohydrate structures. researchgate.net

Role in Catalytic and Asymmetric Transformations

While specific catalytic and asymmetric transformations involving this compound are not extensively detailed in the provided context, the broader class of pyranone derivatives is utilized in such reactions. The development of catalytic methods, including the use of heterogeneous catalysts, has become crucial for the sustainable synthesis of pyran derivatives. encyclopedia.pub

Palladium-catalyzed reactions, in particular, have been widely employed in the context of pyranone chemistry. researchgate.netnih.gov As mentioned earlier, palladium-catalyzed glycosylation is a key step in the synthesis of carbohydrate analogues from pyranone precursors. researchgate.netnih.gov Gold-catalyzed cyclization reactions have also been utilized in the synthesis of natural products containing heterocyclic cores derived from pyranone-related chemistry. nih.gov Furthermore, pyranoside-based ligands have been developed for use in rhodium-catalyzed asymmetric 1,4-addition reactions. nih.gov The ongoing development of new catalytic systems continues to expand the synthetic potential of pyranone building blocks. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Isopropyloxy-2H-pyran-3(6H)-one, and what methodological considerations are critical for reproducibility?

- Answer : A key route involves nucleophilic substitution or oxidative rearrangement. For example, methanol-driven oxidative rearrangement of biogenic furans has been used to synthesize structurally analogous pyranones, such as 6-hydroxy-2-methyl-2H-pyran-3(6H)-one. Critical steps include controlling reaction temperature (e.g., 60–80°C), optimizing solvent polarity (e.g., methanol or acetonitrile), and using catalytic bases like K₂CO₃ to enhance nucleophilic attack efficiency. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures product isolation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and isopropyloxy group integration.

- IR Spectroscopy : Peaks near 1730–1680 cm⁻¹ indicate the lactone carbonyl stretch, while ~1200 cm⁻¹ corresponds to C-O-C vibrations .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.1) resolves stereochemistry and bond lengths, as demonstrated for triazolopyrimidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when varying solvents or catalysts for synthesizing this compound?

- Answer : Systematic solvent screening (polar aprotic vs. protic solvents) paired with Design of Experiments (DoE) methodologies can identify interactions between variables. For instance, acetonitrile may enhance nucleophilicity but reduce solubility, requiring trade-off analysis. Catalytic studies (e.g., Lewis acids like FeCl₃ vs. Brønsted acids) should include kinetic profiling (e.g., via in situ IR) to track intermediate formation. Statistical tools like ANOVA validate reproducibility across triplicate trials .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Answer : Competing pathways, such as over-oxidation or ring-opening, often arise. For example, excessive base may deprotonate intermediates, leading to dimerization. Advanced techniques like LC-MS/MS or stopped-flow NMR can capture transient species. Computational modeling (DFT calculations) further elucidates transition states and activation energies, guiding reagent stoichiometry adjustments .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM models. For instance, studies on analogous pyrano[2,3-c]pyrazoles used DFT to optimize substituent effects on bioactivity, which can be adapted for reactivity predictions .

Q. What strategies ensure high purity of this compound in biological activity assays?

- Answer : Combine orthogonal purification methods:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5) achieve >98% purity.

- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) to exclude solvent residues. Purity validation via ¹H NMR (absence of extraneous peaks) is critical for reproducible bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.